molecular formula C13H13NO5 B8168686 2,5-Dioxopyrrolidin-1-yl 2-methoxy-4-methylbenzoate

2,5-Dioxopyrrolidin-1-yl 2-methoxy-4-methylbenzoate

Cat. No.: B8168686
M. Wt: 263.25 g/mol
InChI Key: RJLOROCFLNOHAT-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-methoxy-4-methylbenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a methoxy-methylbenzoate moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-methoxy-4-methylbenzoate typically involves the reaction of 2-methoxy-4-methylbenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-methoxy-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-methoxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate
  • 2,5-Dioxopyrrolidin-1-yl 2,4-dimethylbenzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-methoxy-4-methylbenzoate is unique due to the presence of both methoxy and methyl groups on the benzoate moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methoxy-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-8-3-4-9(10(7-8)18-2)13(17)19-14-11(15)5-6-12(14)16/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLOROCFLNOHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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